molecular formula C15H10BrNO2 B092848 9,10-Anthracenedione, 1-bromo-4-(methylamino)- CAS No. 128-93-8

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Cat. No.: B092848
CAS No.: 128-93-8
M. Wt: 316.15 g/mol
InChI Key: IIPRUQZTMZETSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinium hydroxide, also known as hydrazine hydrate, is a chemical compound with the formula N₂H₄·H₂O. It is a colorless, fuming, oily liquid with an ammonia-like odor. This compound is highly reactive and is used in various industrial and scientific applications due to its strong reducing properties .

Scientific Research Applications

Hydrazinium hydroxide has numerous scientific research applications, including:

Safety and Hazards

The safety data sheet for 1-Bromo-4-(methylamino)-9,10-anthracenedione suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It’s also noted that it emits toxic fumes of NOx and Br when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinium hydroxide can be synthesized through several methods. One common method involves the reaction of sodium hypochlorite with ammonia, followed by the addition of a reducing agent such as sodium hydroxide. The reaction conditions typically require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, hydrazinium hydroxide is produced using the Raschig process, which involves the oxidation of ammonia with sodium hypochlorite in the presence of a catalyst. This process is carried out in large reactors under controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hydrazinium hydroxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with hydrazinium hydroxide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from reactions involving hydrazinium hydroxide include nitrogen gas, water, and various hydrazine derivatives. These products are used in a wide range of applications, from rocket propellants to pharmaceuticals .

Mechanism of Action

The mechanism of action of hydrazinium hydroxide involves its strong reducing properties. It can donate electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinium hydroxide is unique due to its combination of strong reducing properties and its ability to form stable aqueous solutions. This makes it particularly useful in applications where both properties are required, such as in the synthesis of certain pharmaceuticals and in industrial water treatment .

Properties

IUPAC Name

1-bromo-4-(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPRUQZTMZETSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059590
Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128-93-8
Record name 1-Bromo-4-(methylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(methylamino)anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 128-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(methylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Bromo-4-(methylamino)anthraquinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?

A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.

Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?

A2: The research highlights several advantages of the described method: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.